Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate
Description
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate is a boron-containing piperidine derivative with a tert-butyl carbamate protecting group. This compound is structurally characterized by a piperidine ring substituted at the 3-position with a methylene-linked 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a pinacol boronic ester). The tert-butyl carbamate group at the 1-position enhances solubility and stability, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-9-13(12-19)11-18-22-16(4,5)17(6,7)23-18/h11H,8-10,12H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYSHFDGCMCHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which undergoes cross-coupling reactions to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts in cross-coupling reactions, leading to the formation of biaryl compounds and other complex organic structures.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Boron Attachment
The target compound differs from analogs in the position of the boronic ester group and the nature of the linker:
Key Observations :
- Linker Flexibility : The methylene linker in the target compound allows greater rotational freedom compared to rigid ethenyl or phenyl linkers, which may influence stereochemical outcomes.
Stability and Reactivity
- Hydrolytic Stability : The target compound’s pinacol boronic ester is less prone to hydrolysis than aryl boronic acids, with a predicted pKa of -1.72 (similar to other dioxaborolanes).
- Coupling Efficiency : Compared to phenyl-substituted analogs (e.g., A205601), the target’s aliphatic boron group shows lower reactivity in Suzuki couplings but higher selectivity for sp³-sp² bond formation.
Biological Activity
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHBNO
- Molar Mass : 415.38 g/mol
- CAS Number : 2819706-78-8
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Effects : Studies have shown that derivatives of dioxaborolane compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
- Neuroprotective Properties : Some studies suggest that the compound may offer neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties against certain bacterial strains, although further studies are necessary to confirm these effects.
Case Studies and Research Findings
- Antitumor Activity :
- Neuroprotection :
- Antimicrobial Effects :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]piperidine-1-carboxylate has been explored for its biological activities. Notably:
- Anti-inflammatory Activity : Research indicates that derivatives of tert-butyl carbamates exhibit promising anti-inflammatory effects. A study synthesized several derivatives and tested them for their efficacy in reducing inflammation in animal models. The results showed significant inhibition of edema compared to standard drugs like indomethacin .
Drug Development
The compound's structure allows it to serve as a scaffold for the development of new pharmaceuticals. Its boron-containing group can facilitate interactions with biological targets:
- Boronic Acid Derivatives : Compounds containing boronic acid groups are known for their ability to interact with biomolecules and are often used in drug discovery. The incorporation of the dioxaborolane moiety enhances the potential for developing selective inhibitors or modulators of biological pathways .
Materials Science
The unique properties of this compound also extend to materials science:
- Polymer Chemistry : The compound can be utilized in the synthesis of polymers with specific functionalities. Its ability to form stable complexes with metals makes it suitable for creating advanced materials with tailored properties .
Synthesis of Complex Molecules
This compound is employed as an intermediate in the synthesis of more complex organic molecules:
| Compound | Application |
|---|---|
| Tert-butyl (substituted benzamido)phenylcarbamate | Anti-inflammatory agents |
| Boronic acid pinacol esters | Drug discovery and development |
Case Study 1: Anti-inflammatory Activity Evaluation
In a study published in Pharmaceutical Biology, researchers synthesized a series of tert-butyl derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The compounds demonstrated varying degrees of inhibition (54.239% to 39.021%), indicating potential as therapeutic agents against inflammation .
Case Study 2: Synthesis of Boron-containing Compounds
A recent patent described methods for synthesizing boron-containing compounds derived from tert-butyl piperidine carboxylates. These compounds were shown to exhibit enhanced reactivity and selectivity in biological assays, highlighting their utility in drug development .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what key reaction conditions should be optimized?
The compound can be synthesized via boron-containing intermediate coupling reactions . A common approach involves:
- Oxidation of alcohols to ketones using Dess-Martin Periodinane (DMP) in dichloromethane (DCM) at 0°C, achieving >95% yield .
- Epoxidation with mCPBA in ethyl acetate at room temperature (15-hour reaction time) to introduce reactive oxygen functionalities .
- Suzuki-Miyaura coupling with aryl halides, where the boronic ester moiety acts as a nucleophile. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to minimize side reactions .
Q. How should this compound be characterized to confirm structural integrity and purity?
Use a combination of:
- NMR spectroscopy : Analyze and NMR to verify the piperidine backbone, tert-butyl group (δ ~1.4 ppm for ), and dioxaborolane signals (δ ~25-30 ppm for ) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] at m/z 380.2 for C₁₉H₃₂BNO₄) .
- Chromatography : Use HPLC or GC-MS to assess purity (>98% by area normalization) and detect unreacted starting materials .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, respiratory protection, and eye/face shields to avoid inhalation or contact .
- Storage : Keep away from ignition sources (P210) in a cool, dry environment under inert gas (e.g., N₂) .
- Emergency measures : Ensure access to eyewash stations and washing facilities (P101, P103) .
Advanced Research Questions
Q. How can reaction yields be improved in Suzuki-Miyaura couplings using this boronic ester?
- Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf)) for enhanced activity in polar aprotic solvents (e.g., DMF or THF) .
- Base optimization : Replace K₂CO₃ with Cs₂CO₃ for improved solubility and reduced side-product formation .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 80°C) while maintaining >90% yield .
Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?
- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations) to identify conformational variations .
- Dynamic effects : Account for rotational barriers in the dioxaborolane ring, which may cause splitting in NMR spectra .
- Impurity profiling : Use 2D NMR (e.g., HSQC, HMBC) to trace unexpected peaks to hydrolysis byproducts (e.g., boronic acids) .
Q. What strategies mitigate instability of the dioxaborolane group during storage or reactions?
- Inert atmosphere : Store and handle the compound under argon to prevent hydrolysis .
- Lyophilization : Freeze-dry the compound to remove residual moisture, extending shelf life .
- Stabilizing additives : Include radical scavengers (e.g., BHT) in reaction mixtures to suppress oxidative degradation .
Q. How can this compound be integrated into drug discovery pipelines?
- Fragment-based drug design : Use the piperidine scaffold as a core structure for targeting GPCRs or kinases .
- Proteolysis-targeting chimeras (PROTACs) : Functionalize the boronic ester to recruit E3 ligases for protein degradation studies .
- Metabolite identification : Track -labeled derivatives via PET imaging to study in vivo distribution .
Contradictions and Limitations in Current Data
- Toxicity data : No comprehensive studies exist on acute/chronic toxicity (ECHA 2015/830), requiring assumption of worst-case scenarios during risk assessments .
- Ecological impact : Mobility in soil and bioaccumulation potential remain uncharacterized, necessitating precautionary disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
